叔丁基 2-(氨基甲基) 丁酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

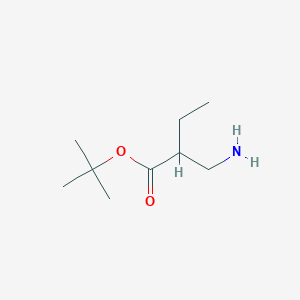

Tert-butyl 2-(aminomethyl)butanoate is a chemical compound with the molecular formula C9H19NO2 . It has a molecular weight of 173.25 . It is derived from tert-butylamine and tert-butyl alcohol .

Synthesis Analysis

The synthesis of tert-butyl 2-(aminomethyl)butanoate can be achieved through various methods. One such method involves the use of tert-butyl glycinate and bromoacetyl bromide in a solution of pyridine and methylene dichloride. Another method involves the use of amino acid ionic liquids (AAILs) for organic synthesis . In this method, a series of room-temperature ionic liquids are prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .Molecular Structure Analysis

The molecular structure of tert-butyl 2-(aminomethyl)butanoate consists of a total of 25 bonds. There are 9 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .Chemical Reactions Analysis

Tert-butyl 2-(aminomethyl)butanoate can participate in various chemical reactions. For instance, it can be used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .Physical And Chemical Properties Analysis

Tert-butyl 2-(aminomethyl)butanoate is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

氟核磁共振探针

叔丁基 2-(氨基甲基) 丁酸酯衍生物,特别是全氟叔丁基 4-羟脯氨酸,已被合成并用作氟-19 核磁共振 (19F NMR) 光谱中的灵敏探针。将具有化学等效氟的全氟叔丁基引入氨基酸(如脯氨酸)中,可以灵敏地检测 19F NMR 中的肽,从而增强结构生物学和药物化学中的应用 (Tressler 和 Zondlo,2014 年)。

不对称合成胺

源自叔丁基 2-(氨基甲基) 丁酸酯和相关化合物的 N-叔丁基磺酰亚胺,可作为不对称合成多种对映体富集胺的多功能中间体。该方法对于合成 α- 和 β-氨基酸、α-支链胺和氨基醇至关重要,展示了叔丁基 2-(氨基甲基) 丁酸酯衍生物在合成有机化学中的重要性 (Ellman、Owens 和 Tang,2002 年)。

高分子量系统核磁共振标记

O-叔丁基酪氨酸,叔丁基 2-(氨基甲基) 丁酸酯的衍生物,已被用作高分子量系统的核磁共振标记。其叔丁基在 1H NMR 光谱中提供独特的单重峰共振,无需同位素标记,便于研究大型蛋白质和测量亚微摩尔配体结合亲和力 (Chen 等人,2015 年)。

催化不对称反应

叔丁基 2-(氨基甲基) 丁酸酯衍生物已用于催化不对称反应,例如手性膦配体的合成。这些配体反过来又在官能化烯烃的不对称氢化中显示出高对映选择性和催化活性,为不对称催化和手性药物的合成领域做出了重大贡献 (Imamoto 等人,2012 年)。

安全和危害

Tert-butyl 2-(aminomethyl)butanoate is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

未来方向

Tert-butyl 2-(aminomethyl)butanoate has potential applications in the field of organic synthesis, particularly in the synthesis of dipeptides . The use of amino acid ionic liquids (AAILs) for organic synthesis is a promising area of research, and the development of new methods for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol could expand the applicability of AAILs .

属性

IUPAC Name |

tert-butyl 2-(aminomethyl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-5-7(6-10)8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYKVBSBWJNBCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2918845.png)

![5-amino-N-(2-bromo-4-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2918847.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2918859.png)

![2-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2918860.png)

![1-[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]prop-2-en-1-one](/img/structure/B2918866.png)